molecular formula C10H10FNO3 B6279642 methyl 3-acetamido-4-fluorobenzoate CAS No. 36854-36-1

methyl 3-acetamido-4-fluorobenzoate

Cat. No.: B6279642
CAS No.: 36854-36-1
M. Wt: 211.2
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Description

Methyl 3-acetamido-4-fluorobenzoate is an organic compound with the molecular formula C10H10FNO3 and a molecular weight of 211.19 g/mol . It is a derivative of benzoic acid, featuring an acetamido group at the 3-position and a fluorine atom at the 4-position. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-acetamido-4-fluorobenzoate typically involves the esterification of 3-acetamido-4-fluorobenzoic acid with methanol under acidic conditions . The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-acetamido-4-fluorobenzoic acid and methanol.

    Reduction: The acetamido group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

Major Products

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Hydrolysis: The primary product is 3-acetamido-4-fluorobenzoic acid.

    Reduction: The primary product is 3-amino-4-fluorobenzoic acid.

Scientific Research Applications

Methyl 3-acetamido-4-fluorobenzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-acetamido-4-fluorobenzoate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing various metabolic pathways. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Similar structure but lacks the acetamido group.

    3-Acetamido-4-fluorobenzoic acid: Similar structure but lacks the ester group.

    Methyl 3-amino-4-fluorobenzoate: Similar structure but has an amino group instead of an acetamido group.

Uniqueness

Methyl 3-acetamido-4-fluorobenzoate is unique due to the combination of the acetamido and fluorine substituents, which confer specific chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and research applications where these properties are advantageous.

Properties

CAS No.

36854-36-1

Molecular Formula

C10H10FNO3

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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